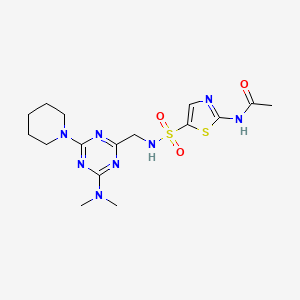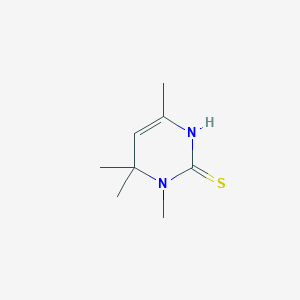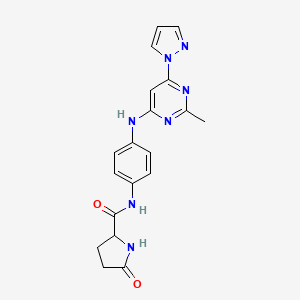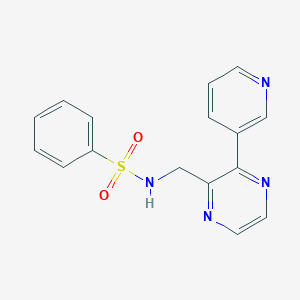
2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is a useful research compound. Its molecular formula is C17H26ClFN2O3 and its molecular weight is 360.85. The purity is usually 95%.
BenchChem offers high-quality 2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Synthesis
The compound 2,2'-((3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)azanediyl)diethanol hydrochloride has implications in various chemical synthesis and reaction mechanisms. For instance, studies on selective initiation from unprotected amino alcohols for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine have shown excellent control over molar masses and narrow dispersities, indicating the potential utility of related compounds in polymer synthesis (Bakkali-Hassani et al., 2018). Additionally, the chemistry of organo halogenic molecules and the role of reagent structure in transformations of hydroxy-substituted organic molecules with N-F class fluorinating reagents highlights the compound's relevance in fluorination processes (Zupan et al., 1995).
Analytical Chemistry
In analytical chemistry, the compound's derivatives have been studied for their applications as sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in high-performance liquid chromatography, indicating their utility in sensitive detection methods (Yamaguchi et al., 1987).
Catalysis and Reaction Mechanisms
The ligand modifications modulate the mechanism of binuclear phosphatase biomimetics study, which involves complexation with Zn(II) to form complexes demonstrating the catalyst's competency, illustrates the potential of compounds with similar structures in catalysis and enzymatic reaction simulations (Dalle et al., 2013).
Material Science
Research into the preparation of phorone from isobutene and carbon tetrachloride using a novel method highlights the compound's role in material science, particularly in the synthesis of intermediates for various industrial applications (Nakada et al., 1976).
Fluorination Techniques
Studies on the mild fluorination of uracil derivatives by caesium fluoroxysulphate and their reactivity under mild conditions offer insights into the compound's use in fluorination techniques, which are critical in the synthesis of pharmaceuticals and agrochemicals (Stavber et al., 1990).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially influence a variety of biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound could have a range of potential effects at the molecular and cellular level.
properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3.ClH/c1-12-13(2)20(17-4-3-14(18)9-16(12)17)11-15(23)10-19(5-7-21)6-8-22;/h3-4,9,15,21-23H,5-8,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOHSFZMZFMTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)CC(CN(CCO)CCO)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[bis(2-hydroxyethyl)amino]-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Benzyl-1-piperazinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B2513417.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate](/img/structure/B2513421.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2513423.png)


![phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride](/img/structure/B2513430.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide](/img/structure/B2513431.png)
![1-(2-Fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2513432.png)
![N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2513433.png)
![2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2513434.png)
![ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2513435.png)

